molecular formula C12H23NO3 B2544500 tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate CAS No. 1820686-27-8

tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate

Cat. No.: B2544500
CAS No.: 1820686-27-8
M. Wt: 229.32
InChI Key: ZGPCDNRLVKBDNV-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate: is an organic compound with the molecular formula C12H23NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-diethyl-3-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions during multi-step synthesis processes .

Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It helps in protecting the amino groups during peptide bond formation .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various drugs .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It acts as a stabilizer and intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species.

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2-methyl-3-oxopropyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate

Uniqueness: tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of the 2,2-diethyl group increases steric hindrance, making it more resistant to hydrolysis and other degradation reactions.

Properties

IUPAC Name

tert-butyl N-(2-ethyl-2-formylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-6-12(7-2,9-14)8-13-10(15)16-11(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCDNRLVKBDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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